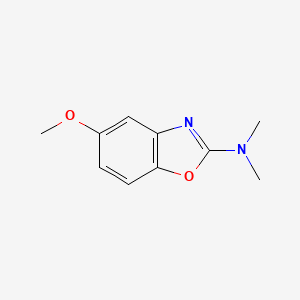

2-(Dimethylamino)-5-methoxybenzoxazole

Description

Contextualization within Benzoxazole (B165842) Chemistry Research

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that are cornerstones in medicinal and materials chemistry. nih.govresearchgate.net The benzoxazole ring is considered a "privileged scaffold" because its structure is frequently found in biologically active natural products and synthetic compounds. researchgate.netsci-hub.se This framework is notable for its planar geometry, which allows for effective π-π stacking and hydrophobic interactions with biological macromolecules. chemicalbook.com

The versatility of the benzoxazole core is largely due to the ease with which it can be functionalized, particularly at the 2- and 5-positions. sci-hub.se Substituents at these positions can dramatically alter the molecule's electronic properties, solubility, and steric profile, thereby tuning its biological activity or photophysical characteristics. sci-hub.senih.gov Common biological activities associated with benzoxazole derivatives include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netglobalresearchonline.net

2-(Dimethylamino)-5-methoxybenzoxazole is situated within this chemical space as a molecule featuring two key electron-donating groups. The dimethylamino group at the 2-position and the methoxy (B1213986) group at the 5-position are expected to significantly influence the electron density of the aromatic system, making it a subject of interest for applications in materials science, particularly as a fluorescent probe, and in medicinal chemistry for its potential biological activities. periodikos.com.brrsc.orgnih.gov

Historical Overview of Academic Interest in this compound

The history of benzoxazole chemistry began in the latter half of the 19th century, with the first synthesis of the parent compound. globalresearchonline.net Since then, academic interest has primarily focused on synthesizing libraries of derivatives to screen for various biological activities or to develop new materials. rsc.org

Specific academic interest in this compound is not well-documented in dedicated, high-impact studies. It is more likely that this compound was first synthesized as part of a broader investigation into the structure-activity relationships (SAR) of substituted benzoxazoles. The synthesis of such derivatives typically involves the condensation of an appropriately substituted 2-aminophenol (B121084)—in this case, 2-amino-4-methoxyphenol (B1270069)—with a reagent that provides the 2-position substituent. chemicalbook.comijpbs.com Given the commercial availability of the precursors, it is probable that this compound has been synthesized and characterized in various academic or industrial laboratories, though it has not emerged as a lead compound in a major research program.

Current Research Landscape and Gaps for this compound

The current research landscape for benzoxazole derivatives is vibrant and focused on several key areas:

Medicinal Chemistry : A significant portion of research involves the design and synthesis of novel benzoxazole derivatives as potential therapeutic agents, particularly targeting cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.net

Fluorescent Probes and Sensors : The inherent fluorescence of many benzoxazole derivatives has led to their development as chemosensors for detecting metal ions (like Fe³⁺, Zn²⁺, and Cd²⁺) and as probes for biological molecules like DNA. periodikos.com.brrsc.orgmdpi.com Their photophysical properties can be finely tuned by altering the substituents on the benzoxazole core. periodikos.com.br

A significant gap in the current research landscape is the lack of a detailed investigation into this compound itself. While the parent compound 2-(dimethylamino)benzoxazole has been studied, the specific contribution and synergistic effects of the 5-methoxy group in combination with the 2-dimethylamino group have not been thoroughly explored. evitachem.com Such a study would be valuable to understand how these two electron-donating groups modulate the compound's fluorescence quantum yield, Stoke's shift, and biological target affinity.

The following tables present representative data for substituted benzoxazoles, illustrating the types of properties and activities that are typically investigated in this class of compounds.

Table 1: Representative Photophysical Properties of Fluorescent Benzoxazole Derivatives (Note: Data is illustrative for the benzoxazole class and not specific to this compound)

| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

|---|---|---|---|---|

| 2-Arylbenzoxazole | 320-350 | 380-450 | 0.2 - 0.6 | DNA Probe |

| Benzoxazole-Rhodamine Conjugate | 520-560 | 550-600 | 0.1 - 0.4 | Metal Ion Sensor |

Table 2: Representative Biological Activity of Substituted Benzoxazoles (Note: Data is illustrative for the benzoxazole class and not specific to this compound)

| Compound Derivative | Target Organism/Cell Line | Activity Type | Measurement (e.g., MIC, IC₅₀) |

|---|---|---|---|

| 2-Aryl-5-nitrobenzoxazole | Staphylococcus aureus | Antibacterial | 2-8 µg/mL |

| 2-Amino-5-chlorobenzoxazole | Candida albicans | Antifungal | 4-16 µg/mL |

Further research is needed to synthesize, characterize, and evaluate this compound to fill the existing knowledge gap and determine its potential for novel applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methoxy-N,N-dimethyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C10H12N2O2/c1-12(2)10-11-8-6-7(13-3)4-5-9(8)14-10/h4-6H,1-3H3 |

InChI Key |

XTJBODKPJOJNOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(O1)C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Dimethylamino 5 Methoxybenzoxazole

Classical Synthetic Pathways to Benzoxazole (B165842) Scaffolds

The traditional and most fundamental approach to synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives. nih.gov This foundational method, often requiring harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA), has been a mainstay in heterocyclic chemistry. nih.govresearchgate.net

Key classical methods include:

Condensation with Carboxylic Acids or Acyl Chlorides : The reaction between an o-aminophenol and a carboxylic acid or a more reactive acyl chloride, typically under dehydrating conditions, leads to an intermediate o-hydroxy anilide, which then undergoes cyclization to form the benzoxazole ring. mdpi.com

Reaction with Aldehydes : Another common pathway is the condensation of o-aminophenols with aldehydes to form a Schiff base intermediate. This intermediate is then oxidatively cyclized to yield the 2-substituted benzoxazole. nih.govresearchgate.net Various oxidizing agents have been employed for this step.

Use of Orthoesters : Functionalized orthoesters can react with o-substituted anilines, providing an efficient route to benzoxazole derivatives. This method is valued for its versatility in creating libraries of heterocyclic compounds. organic-chemistry.org

These classical routes, while effective, often suffer from drawbacks such as low atom economy, the need for stoichiometric and often corrosive reagents, and the generation of significant waste.

Development of Novel Synthetic Routes for 2-(Dimethylamino)-5-methoxybenzoxazole

While direct literature on the synthesis of this compound is sparse, its synthesis can be planned based on well-established protocols for analogous 2-aminobenzoxazoles. The key starting material for this specific compound would be 2-amino-4-methoxyphenol (B1270069) .

A primary and historically significant route for introducing a 2-amino group is the reaction of an o-aminophenol with the highly toxic cyanogen bromide (CNBr) . ijpbs.comacs.org This method proceeds via a cyanamide intermediate that cyclizes to form the 2-aminobenzoxazole (B146116) core.

More contemporary and safer methods have been developed to circumvent the use of hazardous reagents like CNBr. One such approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. acs.orgnih.gov The reaction of 2-amino-4-methoxyphenol with NCTS, typically activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), would yield the parent 2-amino-5-methoxybenzoxazole. acs.orgnih.gov Subsequent N-alkylation with an appropriate methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions would furnish the final this compound.

An alternative strategy involves the direct amination of a pre-formed benzoxazole ring. For instance, a 2-mercaptobenzoxazole derivative can undergo direct amination with dimethylamine, often under microwave irradiation, providing a catalyst-free route to the desired product. organic-chemistry.org Another approach is the reaction of 2-(methylthio)benzoxazole with secondary amines to produce 2-(dialkylamino)benzoxazoles. elsevierpure.com

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have been applied to the synthesis of benzoxazole derivatives.

Transition Metal-Catalyzed Syntheses

Transition metals like palladium, copper, and iron are effective catalysts for the C-N and C-O bond formations required for benzoxazole synthesis.

Palladium (Pd) Catalysis : Palladium catalysts are widely used for constructing 2-aminobenzoxazoles. A notable method involves the Pd-catalyzed aerobic oxidative cyclization of o-aminophenols with isocyanides. nih.govorganic-chemistry.org This approach is advantageous due to its mild reaction conditions and the use of air as the oxidant. nih.govorganic-chemistry.org

Copper (Cu) Catalysis : Copper catalysts, particularly copper(I) iodide (CuI), are effective in combination with a Brønsted acid for the cyclization of o-aminophenols with β-diketones. organic-chemistry.org Copper-catalyzed methods have also been developed for the direct C-H amination of the benzoxazole core, offering a direct route to functionalized products. researchgate.net Recyclable copper(II) ferrite nanoparticles have also been employed for a more sustainable synthesis from N-(2-halophenyl)benzamides. organic-chemistry.org

Iron (Fe) Catalysis : Iron catalysts provide an economical and environmentally friendly option. An iron-catalyzed oxidative cyclization, merging the ring-opening of benzoxazoles with secondary amines, has been developed for synthesizing 2-aminobenzoxazoles using aqueous hydrogen peroxide as a green oxidant. rsc.org

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for benzoxazole synthesis, avoiding issues of metal toxicity and cost. While specific organocatalytic routes to this compound are not extensively documented, general principles can be applied. For instance, Brønsted acidic ionic liquids have been used to catalyze the condensation of o-aminophenols and aldehydes under solvent-free conditions. nih.gov Another approach uses an isosorbide-initiated polyamine organocatalyst for the condensation reaction, which proceeds rapidly at room temperature with high yields. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been applied to benzoxazole synthesis. ijpsonline.com

Use of Green Solvents : Water and glycerol are used as environmentally benign solvents. Reactions in aqueous media are highly desirable, and methods using catalysts like samarium triflate have been shown to be effective in water. organic-chemistry.org

Catalyst-Free and Solvent-Free Conditions : Microwave-assisted synthesis, often performed without a solvent or catalyst, can significantly reduce reaction times and waste. organic-chemistry.orgijpsonline.com The reaction of o-aminophenol with carbodiimides catalyzed by zinc chloride under microwave irradiation is an example of an atom-economic method with reduced solvent use. nih.gov

Use of Reusable Catalysts : The development of recyclable catalysts, such as magnetic nanoparticles coated with a Lewis acidic ionic liquid or copper ferrite nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.govorganic-chemistry.org

Energy Efficiency : The use of ultrasound or microwave irradiation can enhance reaction rates and reduce energy consumption compared to conventional heating. ijpsonline.com

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of a 2-aminobenzoxazole derivative, key parameters to optimize include the choice of catalyst, solvent, base, temperature, and reaction time. nih.gov

A hypothetical optimization study for the synthesis of a 2-aminobenzoxazole via the cyclization of an o-aminophenol with an electrophilic cyanating agent is presented below. This table illustrates the systematic approach chemists would take to find the ideal conditions for synthesizing the target molecule or its immediate precursor.

Table 1: Illustrative Optimization of Reaction Conditions for 2-Aminobenzoxazole Synthesis

| Entry | Catalyst (mol%) | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | BF₃·Et₂O (1.0) | Dichloromethane | 25 | 24 | <10 |

| 2 | - | BF₃·Et₂O (2.0) | Dichloromethane | 40 | 24 | 35 |

| 3 | - | BF₃·Et₂O (2.0) | 1,4-Dioxane | 40 | 24 | 48 |

| 4 | - | BF₃·Et₂O (2.0) | 1,4-Dioxane | 80 | 24 | 65 |

| 5 | - | BF₃·Et₂O (2.0) | 1,4-Dioxane | 100 | 25 | 78 |

| 6 | - | BF₃·Et₂O (2.5) | 1,4-Dioxane | 100 | 30 | 75 |

| 7 | - | Sc(OTf)₃ (0.1) | 1,4-Dioxane | 100 | 24 | 55 |

This is a representative table based on general findings for similar reactions, such as those reported for cyclization reactions using NCTS and a Lewis acid. acs.orgnih.gov

Based on such a study, the optimal conditions would be selected. For instance, Entry 5 in the table suggests that using 2.0 equivalents of BF₃·Et₂O in 1,4-dioxane at reflux for 25 hours provides the best yield for the cyclization step. acs.org Further optimization would involve screening different bases and methylating agents for the subsequent N-alkylation step to convert the 2-amino-5-methoxybenzoxazole intermediate into the final this compound product.

Stereoselective Synthesis Methodologies (if applicable to chiral derivatives)

Information regarding the stereoselective synthesis methodologies specifically for chiral derivatives of this compound is not extensively detailed in the reviewed scientific literature. While the broader field of benzoxazole synthesis is well-established, specific methods focusing on the enantioselective or diastereoselective construction of chiral centers in derivatives of this particular compound are not prominently reported.

The synthesis of chiral benzoxazoles is an area of interest in medicinal chemistry, as chirality can play a crucial role in the biological activity of molecules. nih.gov Generally, stereoselective syntheses for heterocyclic compounds, including benzoxazoles, can be approached through various strategies. These can include the use of chiral starting materials, chiral catalysts (asymmetric catalysis), or chiral auxiliaries to control the stereochemical outcome of a reaction. For instance, asymmetric transfer hydrogenation has been successfully employed for the synthesis of chiral tetrahydroisoquinolines, a different class of heterocyclic compounds. nih.gov

In the context of benzoxazoles and related benzazoles, isothiourea-catalyzed annulations have been shown to proceed with high chemo- and enantioselectivity, governed by non-bonding interactions. While this demonstrates the feasibility of achieving stereocontrol in benzazole synthesis, specific applications of such methodologies to produce chiral derivatives of this compound are not described in the available research.

Further research and development in synthetic organic chemistry may lead to the disclosure of specific stereoselective routes for this compound and its derivatives in the future.

Mechanistic Investigations of 2 Dimethylamino 5 Methoxybenzoxazole Reactivity

Reaction Kinetics and Thermodynamic Studies of 2-(Dimethylamino)-5-methoxybenzoxazole

Kinetic and thermodynamic studies provide fundamental insights into the rates and energetics of chemical reactions. For this compound, these studies are essential for predicting its stability and reactivity under various conditions.

Reaction Kinetics:

The kinetics of reactions involving this compound, such as hydrolysis or nucleophilic substitution, are influenced by the electronic properties of its substituents. The dimethylamino group at the 2-position is a strong electron-donating group, which increases the electron density of the benzoxazole (B165842) ring system. This, in turn, can affect the rates of reactions at different positions of the molecule.

For instance, in the case of acid-catalyzed hydrolysis, a common reaction for benzoxazoles, the reaction rate is typically dependent on the concentration of the acid. However, for benzoxazole and 2-methylbenzoxazole (B1214174), studies have shown that at higher acidities, the reaction can be retarded due to a change in the rate-determining step from nucleophilic attack to the breakdown of a tetrahedral intermediate. mdpi.com For this compound, the protonation of the highly basic dimethylamino group at high acid concentrations would further complicate the kinetics.

Thermodynamic Studies:

Table 1: Illustrative Thermodynamic Data for Substituted Benzoxazoles This table is for illustrative purposes, showing expected trends based on substituent effects, as specific experimental data for this compound is not available.

| Compound | Substituents | Expected Relative Enthalpy of Formation (Gas Phase) |

|---|---|---|

| Benzoxazole | None | Baseline |

| 2-Methylbenzoxazole | 2-CH₃ | More negative (more stable) |

| 5-Methoxybenzoxazole | 5-OCH₃ | More negative (more stable) |

| 2-(Dimethylamino)benzoxazole | 2-N(CH₃)₂ | Significantly more negative (much more stable) |

| This compound | 2-N(CH₃)₂, 5-OCH₃ | Most negative (most stable) |

Elucidation of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are pivotal for a complete understanding of a reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated based on the general reactivity of benzoxazoles.

In the synthesis of 2-substituted benzoxazoles, one common method involves the reaction of a 2-aminophenol (B121084) with a suitable electrophile. A proposed mechanism for the synthesis from tertiary amides involves the formation of an intermediate amidinium salt, which then undergoes nucleophilic attack by the amino group of the 2-aminophenol, followed by intramolecular cyclization. organic-chemistry.org

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of transition states. While specific computational studies on this compound are not prevalent, research on related systems, such as the intramolecular proton transfer in 2-(2-mercaptophenyl)benzoxazole, demonstrates the utility of these methods in mapping out reaction pathways and identifying transition state geometries. nih.gov

Solvent Effects on the Reactivity of this compound

The choice of solvent can have a profound impact on the rates and outcomes of chemical reactions. For reactions involving a polar molecule like this compound, solvent effects are particularly significant. The polarity of the solvent can influence the solubility of reactants and, more importantly, stabilize or destabilize charged intermediates and transition states.

In general, polar protic solvents, such as water and alcohols, are effective at stabilizing ions through hydrogen bonding. researchgate.netnih.gov This can be particularly relevant in reactions that proceed through charged intermediates, such as the tetrahedral intermediate in the hydrolysis of benzoxazoles. The stabilization of such an intermediate by a polar protic solvent would lower the activation energy and accelerate the reaction. researchgate.net

Conversely, polar aprotic solvents, like DMSO or DMF, are also polar but lack the ability to donate hydrogen bonds. They can still solvate cations effectively but are less effective at solvating anions. nih.gov The effect of a polar aprotic solvent on a reaction would depend on the nature of the transition state. If the transition state has a dispersed charge, a polar aprotic solvent might be more favorable than a polar protic one.

Table 2: Expected Relative Reaction Rates in Different Solvents This table presents a qualitative prediction of solvent effects on a hypothetical SNAr reaction of this compound, as specific experimental data is unavailable.

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate |

|---|---|---|---|

| n-Hexane | Nonpolar | 1.9 | Very Slow |

| Dichloromethane | Polar Aprotic | 9.1 | Moderate |

| Acetone | Polar Aprotic | 21 | Fast |

| Acetonitrile | Polar Aprotic | 37 | Faster |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Very Fast |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast |

| Methanol | Polar Protic | 33 | Moderate to Fast |

| Water | Polar Protic | 80 | Moderate to Fast |

Substituent Effects and Electronic Influences on Reaction Mechanisms

The nature and position of substituents on the benzoxazole ring play a critical role in modulating its reactivity. The this compound molecule possesses two strong electron-donating groups: the dimethylamino group at the 2-position and the methoxy (B1213986) group at the 5-position.

The dimethylamino group, through resonance, significantly increases the electron density at the nitrogen atom of the oxazole (B20620) ring and also on the benzene (B151609) ring, particularly at the ortho and para positions relative to the fusion point. This enhanced nucleophilicity of the ring nitrogen can influence its reactivity towards electrophiles.

The methoxy group at the 5-position also donates electron density to the benzene ring through resonance. This increased electron density can affect the rates of electrophilic aromatic substitution reactions on the benzene ring, should they occur.

In a study on the synthesis of benzoxazole-2-carboxylate derivatives, it was observed that electron-donating groups at the C-5 position increased the yield of the cyclic product. slideshare.net This suggests that the methoxy group in this compound would likely facilitate reactions that benefit from increased electron density in the benzene ring.

The electronic effects of these substituents can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). While a specific Hammett study for reactions of this compound is not available, the principles of physical organic chemistry allow for predictions of its reactivity based on the known electronic effects of the dimethylamino and methoxy groups.

Acid-Base Properties and Protonation Equilibria Studies

The acid-base properties of this compound are determined by the basicity of its nitrogen atoms. There are two primary sites for protonation: the nitrogen of the dimethylamino group and the nitrogen atom within the oxazole ring.

The dimethylamino group is a relatively strong base. The protonation of this group would result in the formation of a dimethylammonium cation. The basicity of this group will be influenced by the electronic nature of the benzoxazole ring system to which it is attached.

The nitrogen atom in the oxazole ring is less basic than the dimethylamino nitrogen. Its basicity is comparable to that of pyridine. The pKa of 2-aminobenzoxazole (B146116) has been reported to be around 4.5. lifescienceglobal.com The presence of the electron-donating methoxy group at the 5-position would be expected to slightly increase the basicity of the ring nitrogen.

The protonation equilibria of this molecule would, therefore, involve two pKa values. The first, higher pKa would correspond to the protonation of the dimethylamino group, while the second, lower pKa would be associated with the protonation of the oxazole ring nitrogen. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, are commonly used to determine pKa values by monitoring the spectral changes as a function of pH. researchgate.net

Table 3: Estimated pKa Values for Protonation Sites of this compound These values are estimations based on related structures, as experimentally determined pKa values for the target compound are not available.

| Protonation Site | Estimated pKa | Rationale |

|---|---|---|

| Dimethylamino Group (-N(CH₃)₂) | ~ 9 - 10 | Similar to aliphatic tertiary amines, with some reduction due to attachment to an aromatic system. |

| Oxazole Ring Nitrogen | ~ 4.5 - 5.5 | Based on the pKa of 2-aminobenzoxazole, with an expected slight increase due to the electron-donating methoxy group. |

Theoretical and Computational Studies of 2 Dimethylamino 5 Methoxybenzoxazole

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule. For 2-(Dimethylamino)-5-methoxybenzoxazole, these methods would elucidate the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its stability, reactivity, and spectroscopic properties.

The primary tools for this analysis are methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net

For a molecule like this compound, the electron-donating dimethylamino and methoxy (B1213986) groups would be expected to raise the HOMO energy, while the benzoxazole (B165842) core influences the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a potential for significant intramolecular charge transfer (ICT) upon electronic excitation. esisresearch.org

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Benzoxazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenylbenzoxazole | B3LYP/6-31+G(d,p) | -6.21 | -1.45 | 4.76 |

| 2-(p-Tolyl)benzoxazole | B3LYP/6-31+G(d,p) | -5.98 | -1.39 | 4.59 |

| 2-(5-Methylpyridin-2-yl)-benzoxazole | B3LYP/6-311++G** | -6.04 | -1.88 | 4.16 |

This table presents data from computational studies on related benzoxazole compounds to illustrate typical values. The actual values for this compound would require specific calculation.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

This analysis would begin with a systematic or stochastic search of the potential energy surface to locate various low-energy conformers. The rotation around the single bond connecting the dimethylamino group to the benzoxazole ring is a key degree of freedom. Due to potential steric hindrance and electronic effects, specific orientations of the dimethylamino and methoxy groups relative to the benzoxazole ring system will be energetically preferred. rsc.org

Molecular Dynamics (MD) simulations would provide a deeper understanding of the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and transitions between different conformations in solution or other environments. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with a solvent.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the structural and electronic properties of molecules. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be employed to determine its optimized molecular geometry. researchgate.netresearchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The results for the benzoxazole core would be expected to align well with experimental data for similar heterocyclic systems. The electron-donating effects of the dimethylamino and methoxy substituents would likely cause subtle changes in the geometry of the benzene (B151609) ring portion of the molecule compared to an unsubstituted benzoxazole. researchgate.net

Beyond geometry, DFT is used to calculate various electronic properties, including molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions.

Table 2: Representative Calculated Geometrical Parameters for a Benzoxazole Core

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-O (in ring) | ~1.37 Å |

| Bond Length | C=N | ~1.31 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-O-C | ~105° |

| Bond Angle | O-C=N | ~115° |

This table shows typical bond lengths and angles for the benzoxazole ring system derived from DFT calculations on related molecules. Specific values for this compound would be determined by a dedicated calculation.

Molecular Modeling and Docking Methodologies for Ligand-Target Interactions (non-clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). ijpsdronline.com For this compound, docking studies could explore its potential interactions with various non-clinical targets to understand its binding modes and affinities.

Benzoxazole derivatives have been studied as inhibitors for a range of enzymes, making these enzymes suitable targets for in silico investigation. nih.govbenthamdirect.com Examples of non-clinical targets include enzymes like DNA gyrase or protein tyrosine kinases. nih.govnih.gov

The docking process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically place the ligand into the binding site in various orientations and conformations.

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would reveal potential hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and amino acid residues in the active site of the target. nih.gov

Table 3: Example of Non-Clinical Targets for Docking Studies of Benzoxazole Derivatives

| Target Protein | PDB ID (Example) | Function | Potential Interactions |

| DNA Gyrase B | 1KZN | Bacterial enzyme involved in DNA replication | Hydrogen bonding with active site residues, hydrophobic interactions. nih.gov |

| Cyclooxygenase-2 (COX-2) | 3NT1 | Enzyme in inflammation pathway | π-stacking with aromatic residues, hydrogen bonds. nih.gov |

| Tyrosine Kinase (e.g., EGFR) | 1M17 | Enzyme in cell signaling pathways | ATP-competitive binding, interactions with hinge region. nih.gov |

Prediction of Spectroscopic Parameters and Validation Methodologies

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. esisresearch.org These predicted shifts for this compound would be compared to experimental data to aid in the assignment of peaks.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the calculations would likely predict transitions involving significant intramolecular charge transfer from the electron-rich dimethylamino/methoxy-substituted ring to the benzoxazole core. nih.gov

Validation of these predictions is achieved by direct comparison with experimentally obtained spectra. A good correlation between the predicted and experimental data provides strong support for the calculated structure and electronic properties of the molecule.

Reactivity Prediction and Reaction Pathway Calculations

Computational methods can be used to predict the reactivity of a molecule and explore potential reaction pathways. This involves analyzing reactivity descriptors derived from DFT calculations. researchgate.net

Global Reactivity Descriptors: Parameters like the HOMO-LUMO gap, ionization potential, and electron affinity provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local descriptors are used. The Fukui function is a key descriptor that indicates the propensity of a specific atomic site to undergo a nucleophilic or electrophilic attack. beilstein-journals.org For this compound, Fukui function analysis would likely highlight the nitrogen and oxygen atoms as potential sites for electrophilic attack and specific carbon atoms on the aromatic rings as sites for nucleophilic or electrophilic substitution.

Reaction Pathway Calculations: For a proposed chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy. This information is vital for understanding the reaction mechanism and predicting its feasibility and rate.

Advanced Analytical and Spectroscopic Methodologies for Characterization of 2 Dimethylamino 5 Methoxybenzoxazole

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are essential for separating 2-(Dimethylamino)-5-methoxybenzoxazole from impurities and for its quantification in various matrices. The development of robust chromatographic methods is a critical step in the quality control and research of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method development involves optimizing several parameters to achieve a good separation with adequate resolution, peak shape, and analysis time.

Method Development Principles:

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of benzoxazole (B165842) derivatives due to their ability to separate compounds based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (like ammonium acetate or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile or methanol) is typically employed. nih.gov The ratio of these solvents is adjusted to control the retention time of the analyte. For benzoxazole derivatives, a gradient elution, where the organic solvent concentration is increased over time, can be effective for separating impurities with a wide range of polarities.

pH Control: The pH of the mobile phase is crucial as it affects the ionization state of the analyte, which in turn influences its retention on the column. For an amine-containing compound like this compound, a slightly basic pH (e.g., pH 9) might be used to ensure it is in its neutral form, leading to better retention and peak shape on a reversed-phase column. nih.gov

Detection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of the benzoxazole ring system to ensure high sensitivity. nih.gov For instance, a wavelength of 240 nm has been used for the analysis of other benzodiazepine derivatives. nih.gov

Column Temperature: Maintaining a constant column temperature, for example at 50°C, helps to ensure reproducible retention times and can improve peak shape. nih.gov

A validated HPLC method would be assessed for its linearity, accuracy, precision, specificity, and robustness to ensure reliable and consistent results.

Table 1: Example HPLC Parameters for Analysis of Benzoxazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Luna 5u C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.05 M Ammonium Acetate (25:45:30, v/v/v), pH 9.0 |

| Flow Rate | 1.3 mL/min |

| Column Temperature | 50 °C |

| Detector | UV at 240 nm |

| Injection Volume | 20 µL |

This table is based on methodologies used for similar heterocyclic compounds and serves as a starting point for method development for this compound. nih.gov

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability would depend on its volatility and stability at the high temperatures used in the GC injector and column. Derivatization might be necessary if the compound has low volatility or contains polar functional groups that could cause poor peak shape or decomposition.

Method Development Principles:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 100% dimethylpolysiloxane (like DB-1) or a 5% phenyl-dimethylpolysiloxane phase, is generally suitable for separating a wide range of organic compounds. dea.govnih.gov

Injector and Oven Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. brjac.com.br A temperature-programmed oven is used to elute compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure all components are eluted from the column. brjac.com.br

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase. brjac.com.br

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range. For structural confirmation and higher selectivity, a Mass Spectrometer (MS) detector is preferred (GC-MS). brjac.com.br

Table 2: Illustrative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 240 °C |

| Oven Program | Initial 45°C (1 min), ramp at 15°C/min to 160°C (1 min), then at 35°C/min to 240°C (3 min) |

| Carrier Gas | Air at 1.5 mL/min |

| Detector | Mass Spectrometer (MS) |

This table is based on methodologies for other organic analytes and illustrates a potential starting point for the analysis of this compound. dea.govbrjac.com.br

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for the trace-level quantification of compounds in various matrices. For this compound, LC-MS can provide not only quantification but also structural confirmation.

Method Development Principles:

Chromatography: The HPLC conditions are similar to those described in section 5.1.1. However, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers, as they are compatible with the mass spectrometer's ion source.

Ionization: Electrospray Ionization (ESI) is a common technique for ionizing polar and medium-polarity compounds like this compound. In positive ion mode, the protonated molecule [M+H]+ would be expected.

Mass Analysis: A triple quadrupole mass spectrometer is often used for quantitative analysis in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity. nih.gov

LC-MS/MS is a powerful tool for confirming the identity of the compound by comparing its retention time and mass spectrum with that of a reference standard. rsc.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazole ring, the protons of the methoxy (B1213986) group, and the protons of the dimethylamino group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the structure. For example, the dimethylamino group would likely appear as a singlet, and the methoxy group as another singlet. The aromatic protons would show a specific splitting pattern depending on their substitution pattern.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for each unique carbon atom in the benzoxazole ring, the methoxy group, and the dimethylamino group.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. dea.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | 100 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Dimethylamino (-N(CH₃)₂) | ~3.0 | ~40 |

| Benzoxazole C=N | - | ~165 |

These are approximate values based on data for structurally similar benzoxazole and methoxy-aniline derivatives and serve as an estimation. dea.govrsc.org

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present. For this compound, characteristic IR absorption bands would be expected for:

C-O-C stretching of the ether and benzoxazole ring.

C=N stretching of the oxazole (B20620) ring.

C-N stretching of the dimethylamino group.

Aromatic C=C stretching and C-H bending.

Aliphatic C-H stretching of the methyl groups.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Oxazole) | 1600 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Ether & Oxazole) | 1000 - 1300 |

| C-N Stretch (Amine) | 1020 - 1250 |

These are general ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's structure and electronic makeup.

For this compound, the UV-Vis absorption spectrum would be expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The benzoxazole ring system, with its extended conjugation, and the presence of the electron-donating dimethylamino and methoxy groups would significantly influence the position and intensity of these bands. The dimethylamino group, in particular, is known to cause a bathochromic (red) shift in the absorption maximum due to its strong electron-donating mesomeric effect.

A hypothetical UV-Vis absorption spectrum for this compound would likely show a strong absorption peak in the UV region. For a related compound, 4-(dimethylamino)benzaldehyde, an absorbance peak is observed at 240 nm. While this provides a general idea, the specific λmax for this compound would need to be determined experimentally.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Cyclohexane | Data not available | Data not available | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS allows for the unambiguous identification of the elemental composition of the molecule.

For this compound, the expected molecular formula is C₁₀H₁₂N₂O₂. HRMS analysis would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which could then be compared to the calculated exact mass for the proposed formula. This comparison serves as a definitive confirmation of the compound's elemental composition. For instance, the PubChem entry for a related compound, 2-Dimethylamino-2'-methoxyacetophenone (C₁₁H₁₅NO₂), shows a calculated exact mass of 193.110278721 Da. nih.gov A similar level of precision would be expected for this compound.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) | Molecular Formula |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's solid-state conformation.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. A successful X-ray crystallographic analysis would require the growth of single crystals of suitable quality. The resulting data would allow for the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell. This information is invaluable for understanding the molecule's geometry and packing in the solid state. For example, the crystal structure of another benzoxazole derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, was determined to be in the monoclinic space group P21/c. scispace.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Development of Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective means of analyzing electroactive compounds. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation and reduction behavior of a molecule and to develop quantitative analytical methods.

The this compound molecule contains functionalities, namely the dimethylamino group and the benzoxazole ring, that are expected to be electrochemically active. The dimethylamino group can be oxidized, and the benzoxazole ring can undergo reduction. The development of an electrochemical analytical method would involve a systematic study of the compound's behavior at different electrode surfaces and in various solvent-electrolyte systems. This would include determining the oxidation and reduction potentials, investigating the reversibility of the electrochemical processes, and establishing the relationship between the current response and the concentration of the analyte. While studies on the electrochemical detection of other compounds have been reported, specific methods for this compound are not currently available in the literature.

Table 4: Hypothetical Electrochemical Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Cyclic Voltammetry | Oxidation Potential (Epa) vs. Ag/AgCl | Data not available |

| Reduction Potential (Epc) vs. Ag/AgCl | Data not available | |

| Differential Pulse Voltammetry | Limit of Detection (LOD) | Data not available |

Derivatization and Structure Activity Relationship Sar Studies of 2 Dimethylamino 5 Methoxybenzoxazole Analogues

Design and Synthesis of 2-(Dimethylamino)-5-methoxybenzoxazole Derivatives

The design of derivatives of this compound is centered on modifying key positions of the benzoxazole (B165842) scaffold to probe interactions with biological targets. The primary points for modification include the substituent at the 5-position (methoxy group), the dimethylamino group at the 2-position, and substitutions on the benzene (B151609) ring.

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry, with the most common and traditional approach being the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its equivalent. nih.gov For analogues of this compound, the key starting material would be 4-methoxy-2-aminophenol .

Common synthetic strategies that can be employed include:

Condensation with Aldehydes or Carboxylic Acids: A primary method involves the reaction of the 2-aminophenol precursor with various aldehydes, carboxylic acids, or acyl chlorides under different catalytic conditions. mdpi.com To install the 2-(dimethylamino) group, a reagent like N,N-dimethylformamide (DMF) or a related derivative can be used. mdpi.com

Copper-Catalyzed Cyclization: Modern methods may utilize copper-catalyzed domino annulation or cyclization approaches, which can offer high yields and the ability to create diverse libraries of compounds. ijpsdronline.com

Environmentally Benign Approaches: Green chemistry approaches have been developed, using catalysts like fly ash or employing solvent-free conditions with sonication to drive the reaction. nih.govnih.gov For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid has been used to catalyze the condensation of 2-aminophenol and aldehydes under solvent-free conditions. nih.gov

Solid-Phase Synthesis: For generating a large number of derivatives, solid-phase synthesis using polymer-supported reagents, such as hypervalent iodine reagents, can facilitate the creation of benzoxazole libraries. acs.org

Derivatives can be designed by introducing various functional groups at different positions to alter electronic properties, steric bulk, and hydrogen bonding capacity. For example, the 5-methoxy group could be replaced with other electron-donating or electron-withdrawing groups, or the N,N-dimethylamino group could be varied in size (e.g., to N,N-diethylamino) or cyclized into a heterocycle like a morpholine (B109124) or imidazole. diva-portal.org

Methodologies for Investigating the Impact of Structural Modifications on Molecular Interactions (e.g., enzyme binding, receptor affinity in vitro)

Once derivatives are synthesized, various in vitro methodologies are employed to assess how structural changes affect their interaction with specific biological targets.

Molecular Docking and Simulation: A primary computational method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to study benzoxazole derivatives, providing insights into binding affinity and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of enzymes or receptors. nih.govresearchgate.netnih.govresearchgate.net For example, docking studies have been used to investigate the binding of benzoxazole analogues to targets like DNA gyrase, prostaglandin (B15479496) H2 synthase (PGHS), and the adenosine (B11128) A2A receptor. nih.govresearchgate.netnih.gov Molecular dynamics (MD) simulations can further refine these models by confirming the stability of the ligand-protein complex over time. nih.govrsc.org

Receptor Binding Assays: To determine the affinity of the synthesized analogues for a specific receptor, radioligand binding assays are a standard method. These assays measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. This technique was used to determine the binding affinity of 2-arylbenzoxazole derivatives for the adenosine A2A receptor. nih.govnih.gov

Enzymatic Assays: The inhibitory potential of derivatives against specific enzymes is quantified using enzymatic assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For instance, colorimetric enzymatic assays have been used to confirm that certain benzoxazole derivatives effectively inhibit mTOR phosphorylation. researchgate.net Similarly, the inhibitory activity of benzoxazole derivatives against enzymes like urease and cyclooxygenase (COX) has been evaluated using specific in vitro tests. nih.govnih.gov

Cell-Based Assays: To understand the effect of molecular interactions in a cellular context, various cell-based assays are utilized. Cytotoxicity studies, such as the MTT assay, are performed on cancer cell lines to assess the antiproliferative effects of new derivatives. researchgate.net For example, a series of benzoxazole derivatives were evaluated for their growth inhibitory activities against HepG2 and MCF-7 cell lines to identify potent VEGFR-2 inhibitors. researchgate.net

The following table illustrates how data from these methodologies can be presented to establish a structure-activity relationship.

| Compound ID | Modification from Core Structure | Target | Docking Score (kcal/mol) | Binding Affinity (Ki, µM) | Enzyme Inhibition (IC50, µM) |

| Core | This compound | A2A Receptor | -7.5 | 10.0 | N/A |

| Analog 1 | 5-Chloro substitution | A2A Receptor | -8.2 | 5.2 | N/A |

| Analog 2 | 2-(Diethylamino) substitution | A2A Receptor | -7.1 | 15.8 | N/A |

| Analog 3 | 5-Methoxy, 2-phenyl substitution | VEGFR-2 | -9.1 | N/A | 0.5 |

| Analog 4 | 5-Methoxy, 2-(quinolinyl) substitution | PGHS | -9.4 | N/A | 1.2 |

| Note: This table is illustrative and combines representative data from studies on various benzoxazole analogues to demonstrate the SAR concept. researchgate.netresearchgate.netnih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (non-clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. ijpsdronline.com For benzoxazole derivatives, 2D and 3D-QSAR studies are performed to guide the design of more potent analogues. ijpsdronline.com

2D-QSAR: This approach uses 2D structural descriptors to predict activity. The models are often built using multiple linear regression (MLR). ijpsdronline.comijpsdronline.com Descriptors found to be relevant for the activity of benzoxazole derivatives include topological parameters and Kier's molecular connectivity indices. researchgate.net The statistical validity of a 2D-QSAR model is crucial for its predictive power.

3D-QSAR: This method provides a more detailed, three-dimensional understanding of the structure-activity relationship. Common 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This technique calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.govrsc.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can provide a more comprehensive model. nih.govrsc.org

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This is another 3D-QSAR method that has been applied to benzoxazole derivatives to understand the substitutional requirements for a given biological activity. ijpsdronline.com

These models are validated internally using methods like leave-one-out cross-validation (q²) and externally using a test set of compounds (predictive r², r²pred). tandfonline.com The output of 3D-QSAR studies includes contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.org For example, a green contour might indicate where bulky groups enhance activity, while a yellow contour might show where bulky groups are detrimental. nih.gov

The table below summarizes typical statistical results from QSAR studies on benzoxazole derivatives.

| QSAR Model | Target Activity | q² (r²cv) | r² | r²pred | Reference |

| CoMFA | Anti-inflammatory | 0.753 | 0.975 | 0.788 | tandfonline.com |

| CoMSIA | Anti-inflammatory | 0.646 | 0.983 | 0.663 | tandfonline.com |

| CoMFA | Anticancer (MCF-7) | 0.568 | N/A | 0.5057 | rsc.org |

| CoMSIA | Anticancer (MCF-7) | 0.669 | N/A | 0.6577 | rsc.org |

| q² (or r²cv): Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the external test set. |

Combinatorial Chemistry and High-Throughput Synthesis of Derivative Libraries

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed to generate large libraries of related compounds. These approaches allow for the rapid synthesis of numerous derivatives by systematically combining a small number of building blocks.

Methodologies for creating benzoxazole libraries include:

Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse molecules from a common starting material. A DOS approach using a polymer-supported hypervalent iodine reagent has been successfully used to generate libraries of benzoxazoles and related heterocycles. acs.org This method is advantageous as the polymer support simplifies purification.

Parallel Synthesis: In this technique, multiple related compounds are synthesized simultaneously in separate reaction vessels. Ligand-accelerated copper-catalyzed cyclizations have been used for the parallel synthesis of benzoxazole libraries. nih.gov

Multi-Component Reactions (MCRs): MCRs, such as the Ugi four-component reaction (U-4CR), are powerful tools in combinatorial chemistry. An approach involving an Ugi reaction followed by a copper-catalyzed cyclization has been described to produce benzoxazoles with high diversity. researchgate.net

These high-throughput methods enable the rapid generation of a large number of analogues, which can then be screened for activity, significantly accelerating the process of identifying lead compounds.

Prodrug and Pro-Probe Strategy Development (non-clinical context)

A prodrug is an inactive or less active compound that is metabolized in vivo to release the active parent drug. This strategy is often used to improve pharmacokinetic properties such as solubility, stability, or targeted delivery.

In a non-clinical context, this approach has been applied to benzoxazole derivatives. For example, a study on the anti-psoriatic activity of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) investigated its methyl ester prodrug, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA). nih.gov The study, conducted in an imiquimod-induced psoriatic mouse model, found that the ester prodrug (MCBA) exhibited stronger anti-psoriatic effects than the parent carboxylic acid (CBA) after both topical and oral administration. This suggests that the prodrug approach may enhance the therapeutic potential of benzoxazole-based compounds. nih.gov

A "pro-probe" is a related concept where a molecule is designed to become active (e.g., fluorescent or reactive) only after being processed by a specific enzyme or under certain conditions within a biological system. While specific examples for this compound were not found, the development of benzoxazole-based molecular probes is an active area of research. researchgate.net The principles of prodrug design, such as masking a key functional group with a metabolically labile moiety, could be applied to create pro-probes for studying enzyme activity or cellular processes in non-clinical research.

Biomolecular and Cellular Interaction Studies of 2 Dimethylamino 5 Methoxybenzoxazole Non Clinical Focus

Enzyme Inhibition Kinetics and Mechanistic Investigations (in vitro)

Publicly available research detailing the specific enzyme inhibition profile of 2-(Dimethylamino)-5-methoxybenzoxazole is not available.

In a typical in vitro investigation, the inhibitory activity of a compound is assessed against a panel of purified enzymes. Should a compound show inhibitory effects, kinetic studies are performed to elucidate the mechanism of inhibition. These studies determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed. uobaghdad.edu.iqlibretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this scenario, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Kₘ) increases. uobaghdad.edu.iqlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), which alters the enzyme's conformation and reduces its catalytic efficiency. Here, Vmax decreases while Kₘ remains unchanged. uobaghdad.edu.iqresearchgate.netnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition leads to a decrease in both Vmax and Kₘ. libretexts.org

These mechanisms are typically determined by analyzing reaction rates at varying substrate and inhibitor concentrations using graphical methods like Lineweaver-Burk or Dixon plots. researchgate.netnih.gov

Protein-Ligand Binding Studies and Biophysical Characterization (in vitro)

Specific data from protein-ligand binding studies for this compound have not been identified in published literature.

The characterization of a compound's interaction with target proteins is fundamental to understanding its mechanism of action. Several biophysical techniques are employed for this purpose:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to directly determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing kinetic data on association (kₐ) and dissociation (kₑ) rates.

Fluorescence Spectroscopy: Can be used to observe changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding, which can be used to calculate binding constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information about the protein-ligand complex, identifying the specific amino acid residues involved in the interaction. dea.gov

These studies are crucial for confirming direct physical interaction between the compound and its putative protein target.

Nucleic Acid (DNA/RNA) Interaction Studies (in vitro)

There is no specific information available in the scientific literature regarding in vitro studies on the interaction between this compound and nucleic acids.

When investigating a compound's potential to interact with DNA or RNA, researchers employ a variety of in vitro techniques to determine the binding mode and affinity. Common modes of interaction include:

Intercalation: The planar aromatic rings of a molecule insert between the base pairs of the DNA double helix. This is often characteristic of quinoxaline (B1680401) antibiotics. nih.gov

Groove Binding: The molecule fits into the minor or major groove of the DNA helix.

Electrostatic Interaction: Positively charged molecules interact with the negatively charged phosphate (B84403) backbone of nucleic acids.

Methods to study these interactions include UV-Visible spectrophotometry, circular dichroism, fluorescence spectroscopy, and viscosity measurements of DNA solutions. Such studies can reveal whether a compound binds to nucleic acids and the structural nature of the resulting complex. nih.gov

Cellular Uptake and Subcellular Distribution Methodologies (in vitro cell lines, non-clinical)

Methodologies for assessing the cellular uptake and subcellular distribution of this compound have not been described in the available literature.

To determine how a compound enters cells and where it localizes, in vitro studies using cultured cell lines are performed. The intrinsic fluorescence of a compound, if present, can be exploited for this purpose using fluorescence microscopy. If the compound is not fluorescent, it can be labeled with a fluorescent tag.

Key methodologies include:

Confocal Microscopy: Provides high-resolution images of live or fixed cells, allowing for the visualization of the compound's distribution. Co-localization studies with specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or ER-Tracker for the endoplasmic reticulum) can pinpoint its location within the cell. nih.gov

Flow Cytometry: Quantifies the amount of compound taken up by a population of cells over time.

Cell Fractionation: Involves separating cellular components (e.g., nucleus, cytoplasm, mitochondria) by centrifugation after incubation with the compound. The concentration of the compound in each fraction is then measured, often using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

Studies may also investigate the mechanism of uptake (e.g., passive diffusion, active transport, or endocytosis) by performing uptake assays at different temperatures or in the presence of specific metabolic inhibitors. nih.gov

Mechanisms of Action at the Molecular and Sub-Cellular Levels (in vitro studies, all non-clinical)

Specific molecular mechanisms of action for this compound are not documented in peer-reviewed sources.

Elucidating a compound's mechanism of action involves a range of in vitro assays designed to probe its effects on specific cellular processes. These non-clinical studies might investigate:

Receptor Agonism/Antagonism: Radioligand binding assays or functional assays in cell lines engineered to express a specific receptor are used to determine if the compound activates or blocks that receptor.

Ion Channel Modulation: Techniques like patch-clamp electrophysiology can measure the effect of the compound on ion flow through specific channels in the cell membrane.

Signal Transduction Pathway Interference: The effect of the compound on signaling pathways is often assessed using methods like Western blotting to measure changes in the phosphorylation state of key signaling proteins (e.g., kinases) or reporter gene assays to measure the activity of transcription factors. nih.gov

These investigations help to build a comprehensive picture of the molecular events initiated by the compound within the cell.

Development of this compound as Fluorescent Probes for Cellular Imaging (research tool, non-clinical)

The development or use of this compound as a fluorescent probe for cellular imaging is not reported in the scientific literature.

A fluorescent probe is a molecule that can be used to visualize and detect specific components or processes within cells. nih.govmdpi.com The development of a novel probe involves several key steps:

Synthesis and Photophysical Characterization: The compound is synthesized and its fluorescence properties (e.g., excitation and emission spectra, quantum yield, photostability) are thoroughly characterized. nih.govrsc.org

Selectivity and Sensitivity: The probe's response to its target analyte is tested against a range of other biologically relevant molecules to ensure high selectivity. The detection limit is also determined.

Cellular Imaging: The probe is applied to living cells to demonstrate its utility for imaging. This includes verifying its cell permeability, low cytotoxicity, and ability to detect the target in its native cellular environment. nih.govresearchgate.net

Successful probes often exhibit an "off-on" or ratiometric response, where the fluorescence signal changes significantly only in the presence of the specific target. researchgate.net

Emerging Research Directions and Future Perspectives for 2 Dimethylamino 5 Methoxybenzoxazole in Academic Research

Integration into Supramolecular Assemblies and Material Science (non-biological)

The inherent fluorescence and rigid, planar structure of the benzoxazole (B165842) scaffold make it an excellent candidate for the construction of advanced materials and supramolecular assemblies. researchgate.net For 2-(Dimethylamino)-5-methoxybenzoxazole, the strong electron-donating groups are expected to enhance its photophysical properties, making it a valuable component for organic light-emitting diodes (OLEDs) and other organic electronic materials.

Future research is likely to focus on incorporating this molecule into larger, well-ordered structures. This could involve its use as a ligand in metal-organic frameworks (MOFs) or as a building block in self-assembling systems, such as liquid crystals or organogels. The dimethylamino group could also serve as a handle for further functionalization, allowing the molecule to be tethered to polymers or surfaces, creating functional materials with tailored optical and electronic properties.

A key area of investigation will be the study of how the specific substitution pattern of this compound influences the packing and intermolecular interactions within these materials, and how this, in turn, affects their bulk properties.

Table 1: Potential Applications of this compound in Material Science

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer material or host for dopants | High fluorescence quantum yield, thermal stability, suitable HOMO/LUMO levels. |

| Supramolecular Gels | Gelator molecule | Self-assembly properties, response to external stimuli (e.g., light, heat). |

| Metal-Organic Frameworks (MOFs) | Fluorescent ligand | Coordination chemistry with metal ions, porosity, guest-sensing capabilities. |

| Functional Polymers | Monomer or pendant group | Polymerization behavior, photophysical properties of the resulting polymer. |

Applications in Chemical Sensors and Biosensors (non-clinical, non-diagnostic)

The development of fluorescent chemosensors is a rapidly expanding field, and benzoxazole derivatives have been at the forefront of this research. iaea.orgresearchgate.net The fluorescence of these molecules is often sensitive to their local environment, making them ideal for detecting ions, small molecules, and changes in properties like pH and viscosity. iaea.org The 2-(dimethylamino) and 5-methoxy groups in the target molecule are anticipated to create a system with a strong intramolecular charge transfer (ICT) character, which is often associated with high sensitivity in fluorescent probes.

Future research will likely explore the use of this compound as a core fluorophore in sensors designed according to the "receptor-spacer-fluorophore" model. rsc.org In this design, a receptor unit, selective for a specific analyte, is attached to the benzoxazole fluorophore. Binding of the analyte to the receptor would then modulate the fluorescence output of the benzoxazole, leading to a detectable signal. Potential targets for such sensors could include metal cations like Zn²⁺ and Cd²⁺, or environmentally relevant anions. mdpi.com

Furthermore, the potential for this molecule to act as a non-clinical biosensor will be an exciting avenue of research. For instance, it could be functionalized with biomolecules to probe protein-protein interactions or to visualize specific cellular components in fundamental biological research.

Future Directions in Synthetic Methodologies and Process Intensification

While numerous methods exist for the synthesis of the benzoxazole core, a common approach involves the condensation of a 2-aminophenol (B121084) with an aldehyde or other carbonyl compound. evitachem.comjocpr.comuobaghdad.edu.iq For this compound, a plausible route would involve the reaction of 2-amino-4-methoxyphenol (B1270069) with a suitable dimethylamino-functionalized carbonyl equivalent.

A significant future direction in the synthesis of this and related molecules will be the adoption of process intensification techniques. unito.itfrontiersin.org These methods aim to make chemical processes more efficient, safer, and more environmentally friendly. Key areas for development include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, leading to higher yields and purity. researchgate.net This is particularly advantageous for reactions that are fast or exothermic.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many heterocyclic syntheses. numberanalytics.com

Green Chemistry Approaches: Future synthetic strategies will focus on using greener solvents, developing reusable catalysts, and minimizing waste generation. nih.gov

The table below outlines a comparison of traditional and intensified approaches for the synthesis of benzoxazoles.

Table 2: Comparison of Synthetic Approaches for Benzoxazole Synthesis

| Feature | Traditional Batch Synthesis | Process Intensified Synthesis (e.g., Flow Chemistry) |

| Reaction Time | Hours to days | Minutes to hours |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |